molecular formula C14H16N4O B2650516 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol CAS No. 362661-29-8

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Cat. No. B2650516
CAS RN: 362661-29-8
M. Wt: 256.309
InChI Key: BXPILMZQINSDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C14H16N4O . It has a molecular weight of 256.30 . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” consists of a pyridazin-3-ol group attached to a phenylpiperazin-1-yl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography.

Scientific Research Applications

Inhibition of the C1s Protease and the Classical Complement Pathway

This compound, also referred to as A1, has been identified as a selective, competitive inhibitor of C1s . C1s is a protease that plays a crucial role in the classical complement pathway (CP), a potent mechanism for initiating complement activity. The CP is a driver of pathology in many complement-mediated diseases .

A1 was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . Functional studies revealed that A1 dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .

Biochemical experiments demonstrated that A1 binds directly to C1s with a Kd of ∼9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of ∼5.8 μM . A 1.8-Å-resolution crystal structure revealed the physical basis for C1s inhibition by A1 and provided information on the structure–activity relationship of the A1 scaffold .

Development of Therapeutic Agents

The ability of A1 to inhibit C1s makes it a potential candidate for the development of therapeutic agents. Diseases driven by the classical complement pathway could potentially be treated with drugs developed based on the A1 scaffold .

The detailed understanding of the structure-activity relationship of the A1 scaffold, supported by evaluating a panel of A1 analogs, lays the foundation for the development of increasingly potent and selective A1 analogs for both research and therapeutic purposes .

Mechanism of Action

The compound “6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” has been identified as a selective, competitive inhibitor of C1s, a component of the classical complement pathway . It was found to bind directly to C1s and competitively inhibit its activity .

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14-7-6-13(15-16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPILMZQINSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.